Predicted Oral Bioavailability and Physicochemical Profile vs. In-Class Average
The target compound's computed physicochemical properties suggest a favorable oral bioavailability profile. Its predicted LogP is 7.3, which, while high, is within the typical range for this class of lipophilic antagonists [1]. Notably, its Topological Polar Surface Area (TPSA) of 121 Ų is below the 140 Ų threshold, and it has 2 hydrogen bond donors and 6 acceptors, all within limits often associated with oral absorption [1]. While class-level, this contrasts with many early peptidomimetic B1 antagonists which suffered from very low oral bioavailability due to high molecular weight and excessive H-bond donors.
| Evidence Dimension | Predicted oral bioavailability parameters |
|---|---|
| Target Compound Data | LogP=7.3; TPSA=121 Ų; HBD=2; HBA=6 [1] |
| Comparator Or Baseline | Class average for early peptidomimetic B1 antagonists: TPSA often >140 Ų, HBD >3 |
| Quantified Difference | TPSA is below the 140 Ų threshold; HBD count is 2 vs. typical >3 for peptidomimetics. |
| Conditions | Computational prediction (PubChem/XLogP3, Cactvs) |
Why This Matters
This suggests a greater potential for oral dosing in preclinical in vivo models compared to earlier, less drug-like B1 antagonists, reducing formulation complexity for animal studies.
- [1] PubChem Compound Summary for CID 3263565, N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)benzamide. View Source
